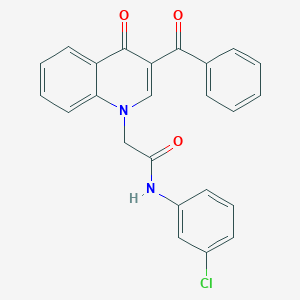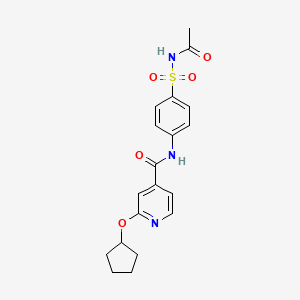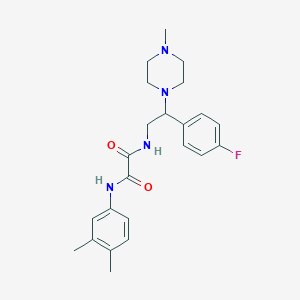![molecular formula C15H15N5O4 B2944227 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide CAS No. 2097890-14-5](/img/structure/B2944227.png)
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of related compounds involves various chemical reactions, including the use of benzoxazole-based precursors and oxadiazole derivatives. For example, Vodela et al. (2013) synthesized novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, elucidated their structures through spectral data, and screened them for antimicrobial activity against different bacterial strains (Vodela et al., 2013). Similarly, compounds with a 1,3,4-oxadiazole structure have been investigated for their potential antimicrobial and antibacterial properties, indicating the relevance of these core structures in drug design and pharmaceutical research (Bektaş et al., 2007).
Biological Activities
The biological evaluation of synthesized compounds reveals their potential in addressing microbial resistance through novel mechanisms of action. Pandya et al. (2019) reported on the in silico ADME prediction properties and in vitro antimicrobial activity of synthesized compounds, highlighting their good to moderate activity against bacterial and fungal strains, as well as superior antimycobacterial agents compared to standard drugs (Pandya et al., 2019). Additionally, compounds based on oxadiazole rings, such as those synthesized by Yu et al. (2017), have shown promising results as insensitive energetic materials, demonstrating moderate thermal stabilities and insensitivity towards impact and friction, which could have implications beyond pharmaceuticals (Yu et al., 2017).
Antidiabetic Potential
Furthermore, research into the antidiabetic properties of dihydropyrimidine derivatives, which share structural similarities with the subject compound, suggests potential therapeutic applications. Lalpara et al. (2021) synthesized N-substituted dihydropyrimidine derivatives and evaluated their in vitro antidiabetic activity, providing a foundation for further exploration in this area (Lalpara et al., 2021).
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural features, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s targets and mode of action. Once these are known, it would be possible to describe the compound’s effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to discuss how these factors might influence its activity .
Propriétés
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-8-6-11(19-22-8)14-17-12(23-20-14)7-16-15(21)13-9-4-2-3-5-10(9)18-24-13/h6H,2-5,7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHASQYZAZGJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C4CCCCC4=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2944145.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)


![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)




![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)